molecular formula C14H14BrNO3S B2549939 (5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1795431-04-7

(5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2549939
CAS RN: 1795431-04-7
M. Wt: 356.23
InChI Key: VPBXCNLADMZMDY-UHFFFAOYSA-N
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Description

The compound "(5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone" is a chemical entity that appears to be related to a class of compounds involving brominated furan and thiazepane structures. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related bromofuran compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of related bromofuran compounds involves the reaction of halogenated phenols with other organic reagents. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . Another related compound, (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone, was prepared using 5-bromosalicylaldehyde, a cyclobutane derivative, and potassium carbonate . These methods suggest that the synthesis of the compound might also involve halogenated precursors and specific reagents that introduce the thiazepane moiety.

Molecular Structure Analysis

The molecular structure of bromofuran compounds is characterized by X-ray crystallography, which provides detailed information about the crystal system, cell dimensions, and space group. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the compound, which can affect its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of bromofuran compounds can be diverse, as seen in the synthesis of various derivatives. For instance, the preparation of ketonethiosemicarbazone derivatives from bromobenzofuran methanone involves the reaction with thiosemicarbazide . Additionally, bisbenzofuran-2-yl-methanone derivatives have been synthesized and converted into various other forms, such as ketoximes, semicarbazones, and ethers . These reactions indicate that bromofuran compounds can participate in a range of chemical transformations, which may be applicable to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofuran compounds can be inferred from their structural characteristics and reactivity. The crystallographic data provide insights into the density and molecular geometry . The biological activity and reactivity with microorganisms suggest that these compounds can interact with biological systems, potentially leading to changes in physiological parameters, as observed in the study where a bromobenzofuran derivative affected vitamin and selenium levels in rats . The antimicrobial activity of bisbenzofuran-2-yl-methanone derivatives further highlights the potential of these compounds to interact with and inhibit microbial growth .

Scientific Research Applications

Synthesis and Structural Analysis

Research on furan derivatives, such as those involving bromo and furan-2-yl groups, has led to the development of new synthetic methods and the exploration of their physicochemical properties. For example, a study by Nguyễn Tiến Công et al. (2020) focused on the synthesis of 2-aroyl-5-bromobenzo[b]furan-3-ol compounds, highlighting their structural characterization and in vitro cytotoxicity against several human cancer cell lines, demonstrating their potential as anticancer agents Nguyễn Tiến Công et al., 2020.

Catalytic Reduction and Biomass Conversion

Another area of interest is the catalytic reduction of biomass-derived furanic compounds, which are essential for biorefinery applications. Research by Nakagawa et al. (2013) on the hydrogenation of furfural and 5-hydroxymethylfurfural (HMF) over heterogeneous catalysts showcased the versatility of furan derivatives in producing valuable chemicals for the green economy Nakagawa et al., 2013.

Antimicrobial Activity

The study of furan derivatives extends to their biological applications, including antimicrobial properties. For instance, research on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols investigated their synthesis and potential antibacterial activity, suggesting these compounds as candidates for further investigation against resistant microbial strains [Source not provided due to the specific focus on (5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone].

Environmental Applications

Furan derivatives have also been explored for environmental applications, such as in the gas-phase oxidation of organic compounds. Studies on the rate constants for the Br-initiated oxidation of furans contribute to understanding atmospheric chemistry and potential environmental impacts Bierbach et al., 1999.

properties

IUPAC Name

(5-bromofuran-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c15-13-4-3-11(19-13)14(17)16-6-5-12(20-9-7-16)10-2-1-8-18-10/h1-4,8,12H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBXCNLADMZMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

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